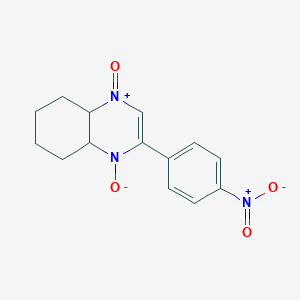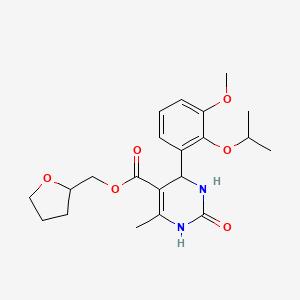![molecular formula C18H19N3O5 B4163916 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163916.png)
4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide
Übersicht
Beschreibung
4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide, also known as MNPA, is a chemical compound that has been widely studied for its potential use in the field of medicinal chemistry. MNPA belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and analgesic effects, 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has been shown to have antioxidant activity and to inhibit the production of certain pro-inflammatory cytokines. 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has several advantages for lab experiments, including its potent anticancer activity and low toxicity profile. However, 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the synthesis of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide can be challenging, and the yield and purity of the compound can be affected by the reaction conditions.
Zukünftige Richtungen
There are several future directions for the study of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide. One potential area of research is the development of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide-based therapies for the treatment of cancer and inflammatory disorders. Another area of research is the optimization of the synthesis method of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide and to identify potential biomarkers for its therapeutic activity.
Conclusion:
In conclusion, 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide is a promising compound that has been shown to exhibit potent anticancer, anti-inflammatory, and analgesic effects. The synthesis of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide is challenging, but the compound has a low toxicity profile and shows potential as a safe and effective therapeutic agent. Further research is needed to fully understand the mechanism of action of 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide and to identify potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has been studied extensively for its potential use as a therapeutic agent. Several studies have shown that 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide exhibits potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. 4-methoxy-N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-morpholin-4-yl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-25-15-5-2-13(3-6-15)18(22)19-16-12-14(21(23)24)4-7-17(16)20-8-10-26-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOHBUDHTPRGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(1H-benzimidazol-1-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B4163834.png)
![N'-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163844.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4163848.png)
![3-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4163856.png)
![ethyl 6'-amino-5-ethyl-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4163866.png)
![1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4163886.png)


![N-(2-methyl-1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4163899.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4163905.png)
![5-hydroxy-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4163922.png)
![N-(4-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4163924.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}-2,5-pyrrolidinedione](/img/structure/B4163932.png)
![isopropyl 3-{[({4-allyl-5-[1-(benzoylamino)-2-methylpropyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-chlorobenzoate](/img/structure/B4163936.png)